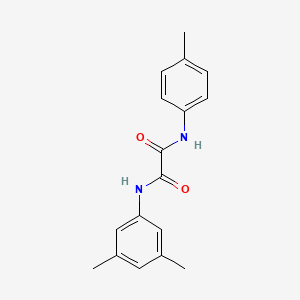
N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide is an organic compound characterized by the presence of two aromatic rings substituted with methyl groups and connected by an ethanediamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide typically involves the reaction of 3,5-dimethylaniline with 4-methylaniline in the presence of an appropriate coupling agent. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the aromatic rings can be oxidized to form corresponding carboxylic acids.
Reduction: The amide linkage can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or borane (BH~3~) in tetrahydrofuran.
Substitution: Reagents like nitric acid (HNO~3~) for nitration or bromine (Br~2~) for bromination.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or bromo derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and protein binding due to its amide linkage.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which N1-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide exerts its effects involves its interaction with specific molecular targets. The compound’s amide linkage allows it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity or altering their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, further influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,5-Dimethylphenyl)-N’-(1-phenylethyl)ethanediamide
- N-(3,5-Dimethylphenyl)-1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide
Uniqueness
N~1~-(3,5-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanediamide is unique due to its specific substitution pattern on the aromatic rings and the presence of an ethanediamide linkage. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
653591-77-6 |
|---|---|
Molekularformel |
C17H18N2O2 |
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
N'-(3,5-dimethylphenyl)-N-(4-methylphenyl)oxamide |
InChI |
InChI=1S/C17H18N2O2/c1-11-4-6-14(7-5-11)18-16(20)17(21)19-15-9-12(2)8-13(3)10-15/h4-10H,1-3H3,(H,18,20)(H,19,21) |
InChI-Schlüssel |
SDPLXRWCTMHUHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC(=CC(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Dibutyl(chloro)stannyl]but-3-en-1-ol](/img/structure/B12531159.png)

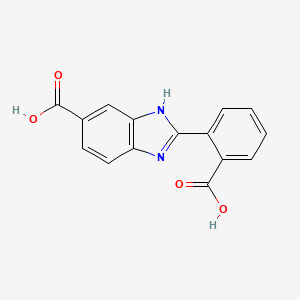
![1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene](/img/structure/B12531182.png)
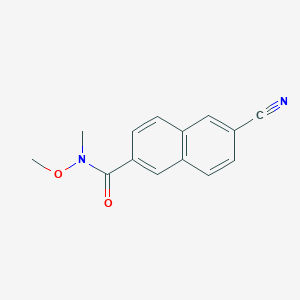
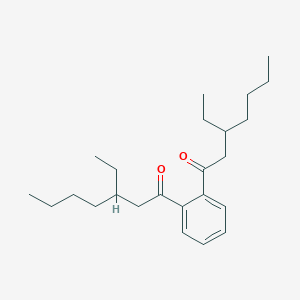

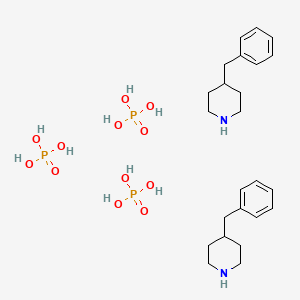

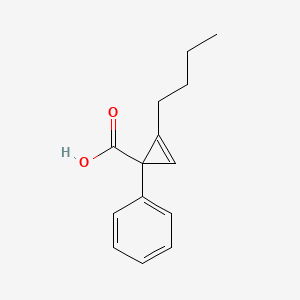
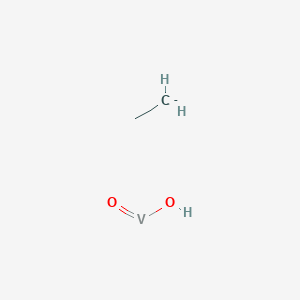
![N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine](/img/structure/B12531222.png)

![N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531225.png)
